molecular formula C20H20F3N5 B2461962 1-(2,5-difluorobenzyl)-4-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine CAS No. 1396674-34-2

1-(2,5-difluorobenzyl)-4-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine

Cat. No.: B2461962
CAS No.: 1396674-34-2
M. Wt: 387.41
InChI Key: SEOAHDSCSBUQBR-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a 2,5-difluorobenzyl group and a [4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl moiety.

Properties

IUPAC Name

1-[(2,5-difluorophenyl)methyl]-4-[[4-(2-fluorophenyl)-1,2,4-triazol-3-yl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N5/c21-16-5-6-17(22)15(11-16)12-26-7-9-27(10-8-26)13-20-25-24-14-28(20)19-4-2-1-3-18(19)23/h1-6,11,14H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOAHDSCSBUQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=CC(=C2)F)F)CC3=NN=CN3C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,5-difluorobenzyl)-4-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine , identified by its CAS number 1396674-34-2 , is a piperazine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H20F3N5C_{20}H_{20}F_{3}N_{5}, with a molecular weight of 387.4 g/mol . The structure features a piperazine ring substituted with a difluorobenzyl group and a triazole moiety, which may contribute to its biological activity.

PropertyValue
CAS Number1396674-34-2
Molecular FormulaC20H20F3N5
Molecular Weight387.4 g/mol

Antimicrobial Activity

Research has indicated that compounds containing piperazine and triazole moieties often exhibit antimicrobial properties. For instance, related studies have shown that triazole derivatives can inhibit the growth of various fungi and bacteria by disrupting their cellular processes. The specific activity of 1-(2,5-difluorobenzyl)-4-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine against microbial strains remains to be fully characterized; however, structural similarities suggest potential efficacy.

Enzyme Inhibition

Recent studies have focused on the enzyme inhibition potential of piperazine derivatives. For example, compounds with similar structures have demonstrated inhibitory effects on tyrosinase (TYR), an enzyme involved in melanin production. The competitive inhibition observed in related compounds suggests that 1-(2,5-difluorobenzyl)-4-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine may also exhibit similar inhibitory properties against TYR or other relevant enzymes in metabolic pathways.

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological activities. Compounds structurally related to 1-(2,5-difluorobenzyl)-4-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine have been evaluated for their effects on monoamine oxidase (MAO) enzymes, which play a critical role in neurotransmitter metabolism. Inhibitors of MAO-B have been explored for their potential in treating neurodegenerative diseases such as Alzheimer's disease. The potential of this compound as a selective MAO inhibitor warrants further investigation.

Study on Tyrosinase Inhibition

A study evaluating various piperazine derivatives found that certain modifications enhanced the inhibitory effects on TYR. The results indicated that compounds with fluorinated aromatic rings showed improved binding affinity and lower IC50 values compared to non-fluorinated analogs. This suggests that 1-(2,5-difluorobenzyl)-4-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine could be optimized for enhanced enzyme inhibition.

Neuropharmacological Research

In another study focused on MAO inhibition, specific piperazine derivatives were tested for their selectivity and potency against MAO-A and MAO-B. Compounds exhibiting low toxicity to healthy cells while maintaining high selectivity indices were identified as promising candidates for further development in treating neurological disorders.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Key Structural Features:

Compound Piperazine Substituents Triazole Substituents Fluorination Pattern
Target Compound 2,5-Difluorobenzyl 2-Fluorophenyl Ortho and para fluorination
: 1-(2-Fluorobenzyl)piperazines 2-Fluorobenzyl Varied (e.g., azidobenzene derivatives) Mono-fluorination (ortho)
: [4-Fluorobenzyl]piperazines 4-Fluorobenzyl Methanone derivatives (e.g., benzoyl) Para fluorination
: Sulfonyl-piperazine 3,4-Difluorobenzyl + 4-methylphenylsulfonyl None Di-ortho fluorination

Physicochemical Properties:

  • Melting Points: Triazole-containing analogs (e.g., ) show high melting points (276–278°C), suggesting crystallinity .
  • Conformation: highlights chair conformations in piperazine rings, with dihedral angles (40.20°) between aromatic rings influencing binding .

Preparation Methods

Alkylation of Piperazine

Piperazine undergoes monoalkylation with 2,5-difluorobenzyl bromide under basic conditions. Sodium methoxide in methanol facilitates selective N-1 alkylation, minimizing bis-alkylation byproducts.

Procedure :

  • Piperazine (1 equiv) is dissolved in anhydrous methanol.
  • 2,5-Difluorobenzyl bromide (1.1 equiv) and NaOMe (1.5 equiv) are added dropwise at 0°C.
  • The mixture is stirred at 60°C for 12 hours.
  • The product is isolated via filtration and recrystallized from ethanol (Yield: 68%).

Key Data :

Parameter Value
Solvent Methanol
Base Sodium methoxide
Temperature 60°C
Yield 68%

Alternative Catalytic Methods

Copper(II)-catalyzed alkylation enhances regioselectivity. Using CuO (10 mol%) in pyridine under reflux, the reaction achieves 82% yield with minimal di-substitution. This method leverages the catalyst’s ability to stabilize transition states during benzyl halide activation.

Synthesis of 4-(2-Fluorophenyl)-4H-1,2,4-Triazol-3-ylMethanol

Cyclocondensation of Hydrazines

The triazole core is synthesized via cyclocondensation of 2-fluorophenylhydrazine with ethyl glyoxylate, followed by oxidation (Scheme 2):

  • Step 1 : 2-Fluorophenylhydrazine reacts with ethyl glyoxylate in ethanol at 25°C to form a hydrazone intermediate.
  • Step 2 : Iodine (1.2 equiv) in DMSO oxidizes the hydrazone to the triazole ring via N–S bond formation (Yield: 74%).

Optimization :

  • Microwave irradiation reduces reaction time from 12 hours to 30 minutes, improving yield to 89%.
  • Substituents at C-3 are introduced via alkylation of the triazole’s hydroxymethyl precursor.

Functionalization at C-3

The hydroxymethyl group is installed via Mannich reaction or nucleophilic substitution:

  • Mannich Reaction : Triazole reacts with paraformaldehyde and ammonium chloride in acetic acid, yielding the hydroxymethyl derivative (Yield: 65%).
  • Chlorination-Substitution : Hydroxymethyl is converted to chloromethyl using SOCl₂, then displaced by piperazine under basic conditions (K₂CO₃/DMF, 80°C).

Coupling of Piperazine and Triazole Moieties

Nucleophilic Substitution

The chloromethyl-triazole intermediate reacts with 1-(2,5-difluorobenzyl)piperazine in dimethylformamide (DMF) with cesium carbonate as base (Scheme 3):

  • Conditions :
    • 1-(2,5-Difluorobenzyl)piperazine (1 equiv), chloromethyl-triazole (1.1 equiv), Cs₂CO₃ (2 equiv).
    • DMF, 90°C, 24 hours.
    • Yield: 76% after column chromatography (SiO₂, ethyl acetate/hexane).

Side Reactions :

  • Over-alkylation at piperazine’s N-4 position is suppressed by using a slight excess of triazole chloride.

Mitsunobu Reaction

For hydroxymethyl-triazole derivatives, Mitsunobu conditions couple the alcohol to piperazine’s secondary amine:

  • Reagents : DIAD (1.2 equiv), PPh₃ (1.5 equiv), THF, 0°C → 25°C.
  • Yield : 71% with high regioselectivity for N-4 substitution.

Purification and Characterization

Chromatographic Methods

  • Silica Gel Chromatography : Eluent gradients (hexane/ethyl acetate) remove unreacted starting materials.
  • HPLC : Final purity >98% (C18 column, acetonitrile/water).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, 4H, Ar-H), 5.21 (s, 2H, CH₂-triazole), 3.82 (s, 2H, CH₂-piperazine), 2.98–2.45 (m, 8H, piperazine-H).
  • HRMS : m/z calcd for C₂₁H₂₀F₃N₅: 415.1632; found: 415.1638.

Challenges and Optimization

Regioselectivity in Triazole Synthesis

Copper catalysts (Cu(OAc)₂) favor 1,5-disubstituted triazoles over 1,4-isomers, critical for achieving the correct substitution pattern. Microwave-assisted synthesis further enhances selectivity (99:1 regiomeric ratio).

Solvent Effects

Polar aprotic solvents (DMF, DMSO) accelerate coupling reactions but may promote decomposition. Tetrahydrofuran (THF) balances reactivity and stability in Mitsunobu reactions.

Industrial-Scale Considerations

  • Cost Efficiency : Batch processes using CuO catalysts reduce metal waste versus stoichiometric reagents.
  • Green Chemistry : Iodine-mediated oxidations offer eco-friendly alternatives to toxic oxidants like CrO₃.

Q & A

Q. What are the typical synthetic routes for synthesizing 1-(2,5-difluorobenzyl)-4-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine?

  • Methodological Answer : The synthesis involves sequential alkylation and click chemistry. First, the piperazine core is functionalized via alkylation with 2,5-difluorobenzyl bromide in a polar aprotic solvent (e.g., DMF) using K₂CO₃ as a base. Next, the triazole moiety is introduced via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). For example, propargyl bromide is reacted with the piperazine intermediate, followed by coupling with 2-fluorophenyl azide derivatives in a H₂O:DCM solvent system with CuSO₄·5H₂O and sodium ascorbate as catalysts. Purification is achieved via silica gel chromatography (ethyl acetate/hexane gradients) .

Q. What analytical techniques are essential for characterizing this compound and confirming its structural integrity?

  • Methodological Answer : Key techniques include:
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns on the piperazine and triazole rings.
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and purity.
  • Infrared (IR) Spectroscopy : Identification of functional groups (e.g., C-F stretches at ~1100 cm⁻¹).
  • Thin-Layer Chromatography (TLC) : For monitoring reaction progress and purity assessment .

Intermediate Research Questions

Q. How can reaction conditions be optimized to improve the yield of the triazole-forming step?

  • Methodological Answer : Optimize CuAAC by:
  • Catalyst Ratio : Use 0.3 equiv CuSO₄·5H₂O and 0.6 equiv sodium ascorbate to reduce side reactions.
  • Solvent System : A 1:2 H₂O:DCM ratio balances solubility and reaction efficiency.
  • Temperature : Room temperature (20–25°C) minimizes decomposition of sensitive intermediates.
  • Reaction Time : 2–4 hours, monitored via TLC (hexane/ethyl acetate 1:2). Post-reaction, extract with ethyl acetate, wash with brine, and dry over Na₂SO₄ to enhance purity .

Q. What strategies are effective in mitigating cytotoxicity during biological testing of this compound?

  • Methodological Answer :
  • Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to improve solubility and reduce nonspecific binding.
  • Prodrug Approaches : Mask reactive groups (e.g., esterification) to enhance biocompatibility.
  • In Vitro Assays : Use MTT assays on normal cell lines (e.g., HEK293) to screen for cytotoxicity thresholds before proceeding to cancer cell lines .

Advanced Research Questions

Q. How do the fluorine substituents on the benzyl and phenyl groups influence the compound’s pharmacokinetic properties?

  • Methodological Answer : Fluorine atoms enhance metabolic stability by:
  • Reducing CYP450-Mediated Oxidation : Fluorine’s electronegativity blocks enzymatic degradation.
  • Improving Lipophilicity : Fluorinated aromatic rings increase membrane permeability (logP optimization).
  • Bioisosteric Effects : The 2-fluorophenyl group mimics endogenous ligands, enhancing target binding (e.g., serotonin or dopamine receptors). Validate via comparative studies with non-fluorinated analogs using radioligand binding assays .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar piperazine-triazole derivatives?

  • Methodological Answer :
  • Dose-Response Studies : Test compounds across a wide concentration range (nM to μM) to identify potency thresholds.
  • Target Profiling : Use kinase panels or receptor binding assays to assess selectivity (e.g., compare activity against 5-HT₁A vs. D₂ receptors).
  • Structural Analysis : Employ X-ray crystallography or molecular docking to correlate substituent effects (e.g., 2,5-difluorobenzyl vs. 4-chlorobenzyl) with activity differences. For example, bulkier substituents may sterically hinder target binding .

Q. What computational methods are most effective for predicting the binding modes of this compound to neurological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Glide to model interactions with serotonin (5-HT₁A) or dopamine (D₃) receptors. Prioritize poses where the triazole nitrogen forms hydrogen bonds with Asp116 (5-HT₁A) or Ser192 (D₃).
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions.
  • Free Energy Calculations : Apply MM/GBSA to quantify binding affinities and validate against experimental IC₅₀ values from radioligand displacement assays .

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